

Pharmacokinetics and pharmacodynamics of GW583340 dihydrochloride in preclinical models

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Preclinical Profile of GW583340 (Lapatinib): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW583340, also known as lapatinib, is a potent, orally active small molecule that functions as a dual tyrosine kinase inhibitor.[1] It targets the epidermal growth factor receptor (EGFR or ErbB1) and the human epidermal growth factor receptor 2 (HER2 or ErbB2).[1] By reversibly binding to the intracellular ATP-binding site of these receptors, lapatinib inhibits autophosphorylation and subsequent downstream signaling pathways that are crucial for cell proliferation and survival. This targeted mechanism of action has positioned lapatinib as a significant agent in oncology research, particularly for HER2-overexpressing cancers. This technical guide provides a detailed overview of the preclinical pharmacokinetics and pharmacodynamics of lapatinib, summarizing key data from various in vivo and in vitro models.

Pharmacodynamics

Lapatinib's pharmacodynamic activity is centered on its ability to modulate EGFR and HER2 signaling. In preclinical studies, its potency and efficacy have been characterized through various in vitro and in vivo experiments.

In Vitro Activity

Lapatinib has demonstrated significant inhibitory activity against cancer cell lines dependent on EGFR and ErbB2 signaling. In cell-free biochemical kinase assays, lapatinib shows potent inhibition with IC50 values of approximately 10 nM against both EGFR and ErbB2.[2] In cell-based assays, the median IC50 value for lapatinib against a panel of pediatric preclinical testing program (PPTP) cell lines was 6.84 μ M, with a range of 2.08 μ M to over 10.0 μ M.[2][3] Another study reported a median IC50 of 7.76 μ M across 23 cell lines, with a range of 4.23 μ M to >10 μ M.[2] It has been noted that once daily dosing of 1250 mg in humans achieves plasma concentrations that exceed the IC90 (~900 nM or 500 ng/mL) for lapatinib in multiple HER2+ human breast cancer cell lines.[4]

Table 1: In Vitro Potency of Lapatinib

Assay Type	Target	IC50	Cell Line Panel	Reference
Cell-free biochemical kinase	EGFR	~10 nM	Not Applicable	[2]
Cell-free biochemical kinase	ErbB2	~10 nM	Not Applicable	[2]
Cell-based growth inhibition	-	Median: 6.84 μ M	PPTP Cell Line Panel	[2][3]
Cell-based growth inhibition	-	Median: 7.76 μ M	PPTP Cell Line Panel	[2]

In Vivo Activity

In preclinical animal models, lapatinib has demonstrated anti-tumor activity in xenografts overexpressing EGFR and ErbB2.[2] In one study, lapatinib was administered orally twice daily for six weeks at a dose of 160 mg/kg (320 mg/kg/day) to severe combined immunodeficient (SCID) mice with tumor xenografts.[2][3] While it was well-tolerated, significant differences in event-free survival distribution compared to controls were observed in only 1 out of 41 xenografts tested.[2][3] It was noted that the in vitro activity occurred at concentrations above

those associated with specific EGFR/ErbB2 inhibition, suggesting the lack of ErbB2 overexpression in the models may have influenced the in vivo results.[\[2\]](#)[\[3\]](#)

Pharmacokinetics

The pharmacokinetic profile of lapatinib has been evaluated in several preclinical species, primarily in mice. These studies have characterized its absorption, distribution, metabolism, and excretion properties.

Preclinical Pharmacokinetic Parameters in Mice

Following oral administration in SCID mice, the pharmacokinetic parameters of lapatinib were determined. A one-compartment model with first-order elimination was used to fit the plasma concentration-time data.[\[2\]](#) In a study involving fed female tumor-bearing CB-17 SCID mice, lapatinib was administered orally at doses of 100 mg/kg twice daily (BID) or 200 mg/kg once daily (QD) for three days.[\[4\]](#) The resulting pharmacokinetic parameters in plasma and various tissues are summarized below.

Table 2: Pharmacokinetic Parameters of Lapatinib in SCID Mice

Tissue	Dose Regimen	Tmax (h)	Cmax (ng/mL)	AUC (ng*h/mL)
Plasma	100 mg/kg BID	8	2,300	45,000
	200 mg/kg QD	8	3,500	68,000
Tumor	100 mg/kg BID	12	15,000	500,000
	200 mg/kg QD	12	18,000	600,000
Liver	100 mg/kg BID	12	120,000	4,000,000
	200 mg/kg QD	12	150,000	5,000,000
Kidney	100 mg/kg BID	12	30,000	1,000,000
	200 mg/kg QD	12	40,000	1,200,000

Data adapted from PLOS One, 2015.[\[4\]](#)

Lapatinib exhibits linear pharmacokinetics in all tissues within the 30–90 mg/kg dose range, as evidenced by a dose-dependent increase in the area under the concentration-time curve (AUC) and constant clearance.[5]

Experimental Protocols

In Vitro Cell Growth Inhibition Assay

- Cell Lines: A panel of 23 pediatric cancer cell lines from the PPTP in vitro panel was used.[2]
- Drug Concentrations: Lapatinib was tested at concentrations ranging from 1.0 nM to 10.0 μ M.[2][3]
- Assay Method: The specific cytotoxicity or growth inhibition assay used was a fluorescence microplate cytotoxicity assay with a 4-log dynamic range.[2]
- Data Analysis: The concentration of drug that produced 50% growth inhibition (IC₅₀) was determined.[2]

In Vivo Xenograft Studies

- Animal Model: Severe combined immunodeficient (SCID) mice were used.[2][3]
- Tumor Implantation: Human cancer cell lines were grown as xenografts in the mice.[2]
- Drug Administration: Lapatinib was administered orally twice daily at a dose of 160 mg/kg for six weeks, following a 5-days on, 2-days off schedule.[2][3] The drug was formulated as an oral suspension in a vehicle consisting of water with 0.5% hydroxymethylcellulose and 0.1% Tween-80.[4]
- Efficacy Evaluation: The primary endpoint was event-free survival (EFS), with an event defined as the tumor volume exceeding a predetermined size or the mouse showing signs of toxicity.[2]

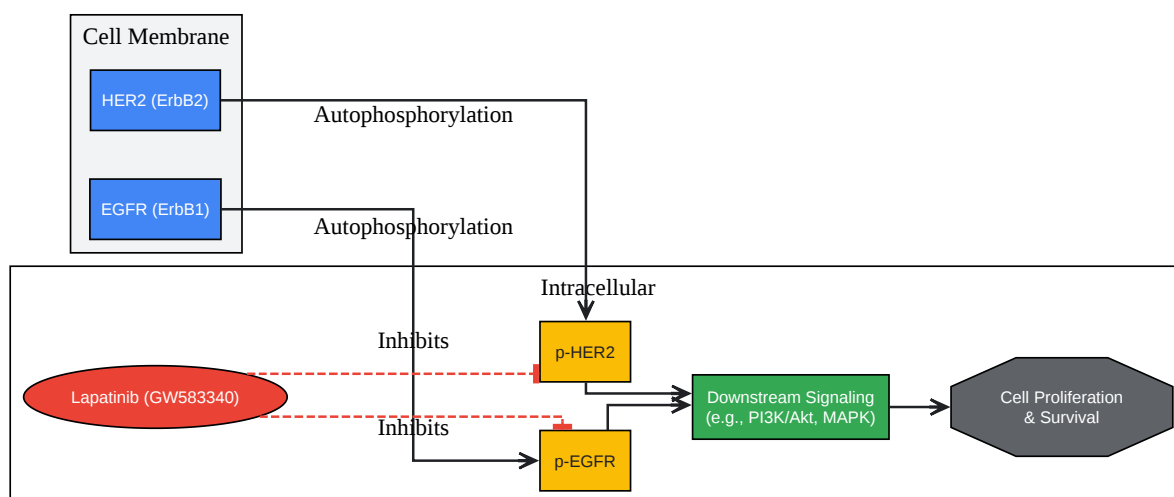
Pharmacokinetic Analysis

- Animal Model: SCID mice were used for pharmacokinetic studies.[2]
- Dosing: Lapatinib was administered orally at a dose of 160 mg/kg.[2]

- **Sample Collection:** Plasma samples were collected via cardiac puncture at various time points (0.5, 1, 2, 4, 6, 8, and 12 hours) following administration.[2]
- **Analytical Method:** Lapatinib concentrations in plasma were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][4] The lower limit of quantification was 15 ng/mL.[2]
- **Pharmacokinetic Modeling:** A one-compartment pharmacokinetic model with first-order elimination was used to analyze the concentration-time data and estimate parameters such as apparent oral clearance (CL/F), apparent volume of distribution (Vc/F), and absorption rate constant (ka).[2]

Visualizations

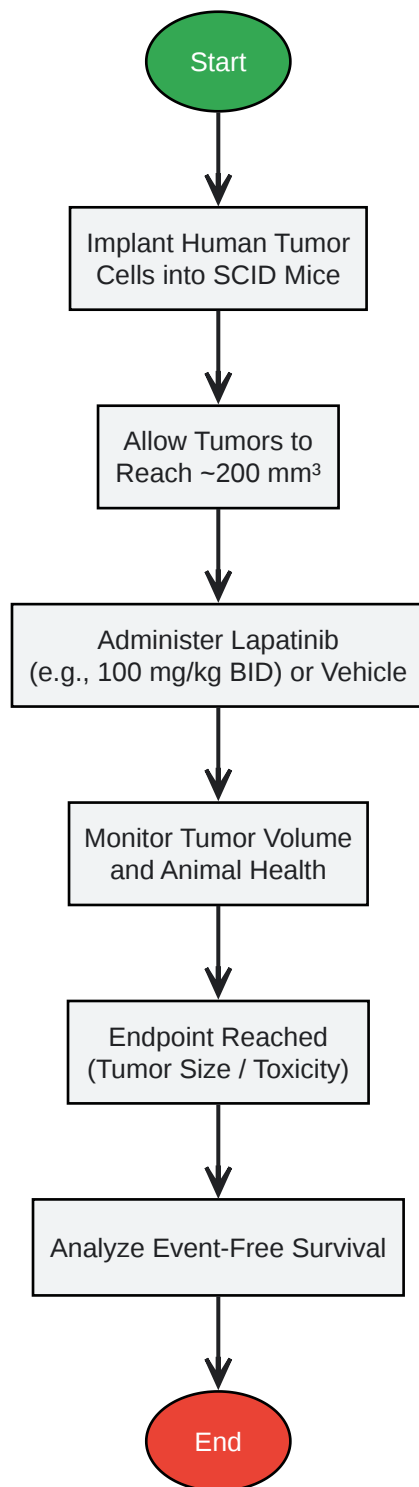
Signaling Pathway Inhibition by Lapatinib



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Caption: Lapatinib inhibits EGFR and HER2 autophosphorylation.

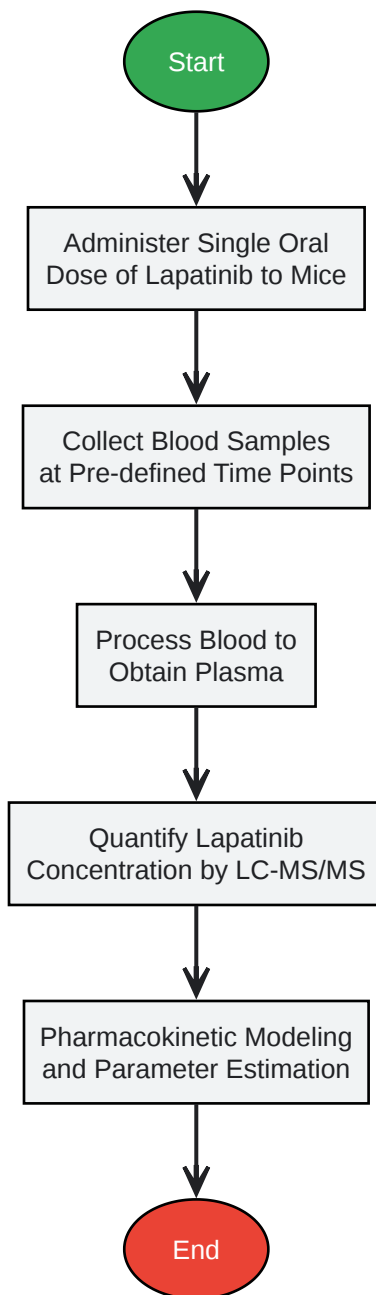
Experimental Workflow for In Vivo Xenograft Study



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Caption: Workflow for assessing in vivo efficacy of lapatinib.

Pharmacokinetic Study Workflow



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Caption: Workflow for a preclinical pharmacokinetic study.

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